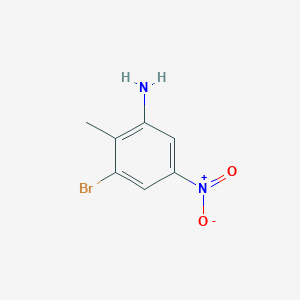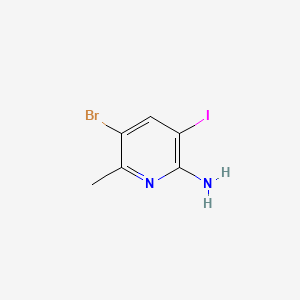
2-Bromo-6-(tributylstannyl)pyridine
Overview
Description
2-Bromo-6-(tributylstannyl)pyridine is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be of interest due to its potential utility in organic synthesis, particularly in cross-coupling reactions where the stannyl group can act as a nucleophile or as a precursor for further functionalization .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-Pyridyl)-2H-azirines, involves metal-free C-C cross-coupling of bromoazirines with 2-stannylpyridines, which suggests that this compound could potentially be synthesized through similar methods . The synthesis of 2-(tributylstannyl)pyrrolidine, a compound with a similar stannyl moiety, is achieved by asymmetric deprotonation and stannylation, indicating that a similar approach might be applicable for synthesizing the pyridine derivative .
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, the structure of related compounds has been elucidated using X-ray crystallography. For example, the absolute configuration of 2-(tributylstannyl)pyrrolidine was determined using anomalous dispersion X-ray analysis . This suggests that the molecular structure of this compound could also be studied using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of stannylated pyridines is highlighted in the synthesis of azirines, where the stannyl group is involved in a sequence of SN2'-substitution, 1,4-stannyl shift, and [2,3]-sigmatropic shift . This indicates that this compound could participate in similar reactions, acting as a precursor for the synthesis of various heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar brominated pyridines. For instance, spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of 5-Bromo-2-(trifluoromethyl)pyridine . Density functional theory (DFT) calculations can provide insights into the optimized geometric structure, vibrational frequencies, and chemical shift values . Additionally, the reactivity of pyridinols, which are structurally related to bromopyridines, has been examined, revealing that some pyridinols are effective antioxidants . This suggests that this compound may also exhibit interesting reactivity and stability properties that could be explored further.
Scientific Research Applications
Liquid Crystal Synthesis
2-Bromo-6-(tributylstannyl)pyridine has been utilized in the synthesis of new liquid crystalline materials. Getmanenko and Twieg (2008) demonstrated its role in the Negishi coupling process to produce alkyl- and aryl-substituted pyridylstannanes. These pyridylstannanes were crucial intermediates in creating aromatic cores made of pyridine and thiophene rings for liquid crystal materials (Getmanenko & Twieg, 2008).
Crystal Structure Analysis
In 2013, Rodi et al. explored the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, highlighting the importance of understanding the molecular geometry and intermolecular interactions in solid-state chemistry. This research aids in the deeper understanding of crystal packing and the role of π-π interactions (Rodi et al., 2013).
Drug Delivery Research
Mattsson et al. (2010) discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage. This study has implications for drug delivery systems, showcasing how functionalized compounds, including derivatives of this compound, can be used in creating more effective and targeted drug delivery mechanisms (Mattsson et al., 2010).
Safety and Hazards
2-Bromo-6-(tributylstannyl)pyridine is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
Organotin compounds like 2-bromo-6-(tributylstannyl)pyridine are generally used in stille coupling reactions .
Mode of Action
Organotin compounds are known to participate in stille coupling reactions, which involve the formation of carbon-carbon bonds .
Biochemical Pathways
Organotin compounds are known to be involved in the synthesis of various complex organic molecules .
Pharmacokinetics
The compound is a liquid at room temperature, with a boiling point of 144-160°c and a density of 1294 g/mL at 25°C .
Action Environment
The compound is stable under normal conditions and should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their activity . The nature of these interactions often involves the formation of covalent bonds between the stannyl group of the compound and the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects can result in changes in cellular metabolism, including alterations in the levels of key metabolites and metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity . For instance, the stannyl group of the compound can form covalent bonds with cysteine residues in the active site of enzymes, resulting in enzyme inhibition . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the effects of this compound on cellular function can persist over time, with some effects becoming more pronounced with prolonged exposure . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have minimal or beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ toxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further interact with biological systems . The metabolic pathways of this compound can influence its overall biological activity and toxicity, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the cellular context . Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution properties are important for understanding the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within cells . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or interactions with targeting signals . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be directed to the mitochondria, where it can affect mitochondrial function and metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and biological effects.
properties
IUPAC Name |
(6-bromopyridin-2-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIKMNUVOBWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647317 | |
| Record name | 2-Bromo-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189083-81-6 | |
| Record name | 2-Bromo-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)






![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)
